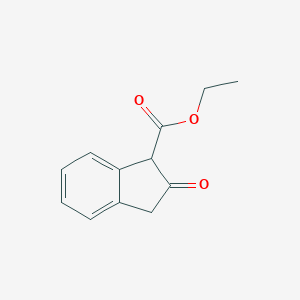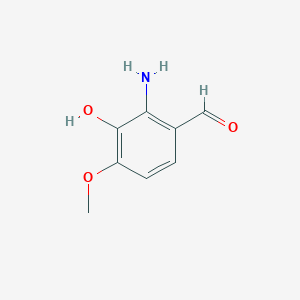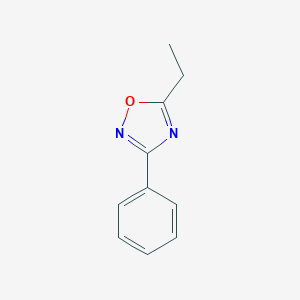
Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The unique chemical structure of oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- makes it a promising candidate for various applications, including medicinal chemistry, material science, and agriculture.
Mechanism Of Action
The mechanism of action of oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- is not fully understood. However, several studies have suggested that the compound exerts its pharmacological effects by modulating various biological targets, such as enzymes and receptors. For instance, a study by El-Sayed et al. (2019) reported that the antimicrobial activity of oxadiazole derivatives is mediated by the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. Another study by Sharma et al. (2020) reported that the antitumor activity of oxadiazole derivatives is mediated by the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- has been reported to exhibit various biochemical and physiological effects. For instance, a study by Singh et al. (2019) reported that oxadiazole derivatives exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Another study by El-Sayed et al. (2019) reported that oxadiazole derivatives exhibit low toxicity and high selectivity towards bacterial cells, making them promising candidates for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- has several advantages for lab experiments. The compound is relatively easy to synthesize, and its derivatives exhibit potent pharmacological activities. However, the compound has some limitations, such as low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on oxadiazole, 1,2,4-, 5-ethyl-3-phenyl-. One potential direction is the development of new analogs with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the compound's potential applications in material science, such as the development of new sensors and catalysts. Additionally, the compound's potential applications in agriculture, such as the development of new pesticides and herbicides, could also be explored. Overall, the research on oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- is promising and has the potential to lead to the development of new drugs and materials with significant societal impact.
References:
El-Sayed, N. N., Hassan, G. S., & El-Azab, A. S. (2019). Synthesis and in vitro antimicrobial activity of novel 1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 11(6), 22-31.
Sharma, S., Singh, P., Singh, R., & Singh, G. (2020). Synthesis, characterization and in vitro antitumor activity of novel oxadiazole derivatives. Journal of Molecular Structure, 1200, 127149.
Singh, P., Sharma, S., & Singh, G. (2019). Synthesis, characterization and antioxidant activity of novel oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 11(7), 1-9.
Synthesis Methods
The synthesis of oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- can be achieved through various methods, including the reaction of hydrazine hydrate with ethyl phenylacetate, followed by cyclization with carbon disulfide and sodium hydroxide. Another method involves the reaction of ethyl phenylacetate with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. Both methods have been reported to yield high purity and yield of oxadiazole, 1,2,4-, 5-ethyl-3-phenyl-.
Scientific Research Applications
Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported the synthesis of analogs of oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- with improved pharmacological properties, such as antimicrobial, antitumor, and anti-inflammatory activities. For instance, a study by Sharma et al. (2020) reported the synthesis of oxadiazole derivatives with potent antitumor activity against breast cancer cell lines. Another study by El-Sayed et al. (2019) reported the synthesis of oxadiazole derivatives with potent antimicrobial activity against various bacterial strains.
properties
CAS RN |
10364-68-8 |
|---|---|
Product Name |
Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- |
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
5-ethyl-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H10N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
IWXUZMIVJPIVFM-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NO1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=CC=C2 |
Other CAS RN |
10364-68-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




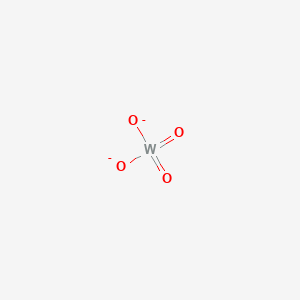
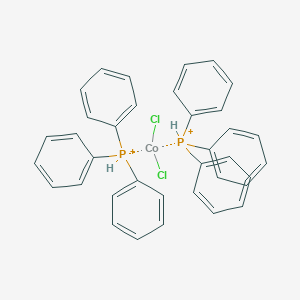
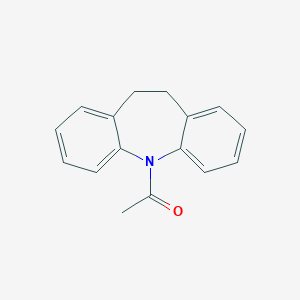
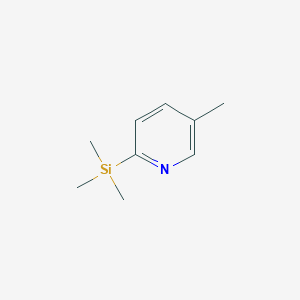

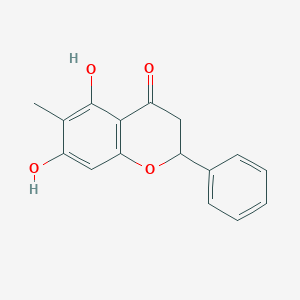
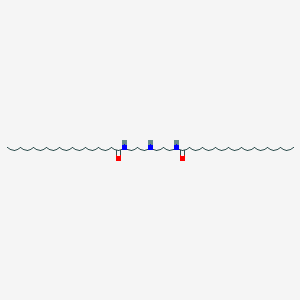
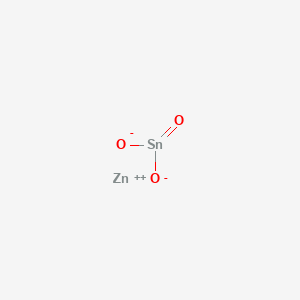
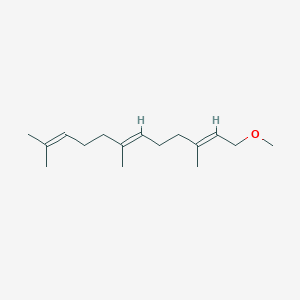
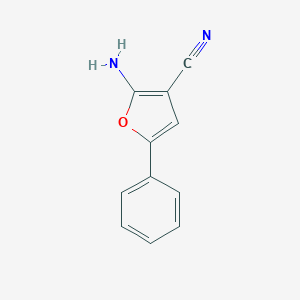
![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)
